Diisopropyldichlorosilane is an organosilicon compound with the molecular formula and a CAS number of 7751-38-4. This compound appears as a clear liquid, typically colorless to light yellow or orange, with a density of approximately 1.026 g/mL at 20 °C. It has a boiling point ranging from 50 to 55 °C at reduced pressure and reacts rapidly with moisture, making it sensitive to hydrolysis . Diisopropyldichlorosilane is primarily used in organic synthesis and materials science due to its reactivity and ability to form siloxane bonds.
While diisopropyldichlorosilane does not have extensive studies regarding its biological activity, it is classified as hazardous. It can cause severe skin burns and eye damage upon contact and may irritate the respiratory system if inhaled. Due to its reactivity with moisture, it poses risks related to chemical burns and respiratory issues in laboratory settings .
Diisopropyldichlorosilane can be synthesized through several methods:
Diisopropyldichlorosilane finds applications in various fields:
Interaction studies involving diisopropyldichlorosilane primarily focus on its reactivity with various functional groups and solvents. Its hydrolytic sensitivity means that it readily reacts with water, leading to the release of hydrochloric acid and potentially hazardous conditions if not handled properly. Studies indicate that it should be stored away from moisture and incompatible materials such as strong oxidizers and bases .
Several compounds share similarities with diisopropyldichlorosilane based on their structure or functional properties. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | Used for silylation but less reactive than diisopropyldichlorosilane. | |
Dichlorodimethylsilane | Similar reactivity but smaller molecular size; often used in similar applications. | |
Triethylchlorosilane | More sterically hindered; used in different silylation contexts. |
Diisopropyldichlorosilane stands out due to its unique bifunctional nature, allowing it to act both as a protecting group and a precursor for various silicon-containing materials, making it particularly valuable in synthetic organic chemistry .
Flammable;Corrosive